![molecular formula C22H19N B14342440 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene CAS No. 101607-48-1](/img/structure/B14342440.png)
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its intricate molecular architecture, which includes multiple fused rings and a nitrogen atom, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene typically involves multi-step organic reactions. These steps often include cyclization reactions, where smaller cyclic compounds are fused together under specific conditions. The reaction conditions may involve the use of catalysts, high temperatures, and specific solvents to facilitate the formation of the desired pentacyclic structure.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle the complex reactions involved.
化学反応の分析
Types of Reactions
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.
科学的研究の応用
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene has several applications in scientific research:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: It may be used in the development of new materials or as a precursor for other complex organic compounds.
作用機序
The mechanism of action of 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 12-hydroxy-13-oxa-3-azapentacyclo[12.8.0.0 .0?,?.0 ?, ocosa-1(14),2(11),3,9,15,17,19,21-octaen-8-one
- 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene
Uniqueness
What sets 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene apart from similar compounds is its specific pentacyclic structure and the presence of a nitrogen atom within the ring system. This unique structure can result in distinct chemical properties and reactivity, making it a valuable compound for various research applications.
特性
CAS番号 |
101607-48-1 |
|---|---|
分子式 |
C22H19N |
分子量 |
297.4 g/mol |
IUPAC名 |
13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene |
InChI |
InChI=1S/C22H19N/c1-14-17-12-10-16-7-3-5-9-19(16)22(17)23-20-13-11-15-6-2-4-8-18(15)21(14)20/h2,4,6,8,10-13H,3,5,7,9H2,1H3 |
InChIキー |
FOTVWYIYAUHATG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C(C2=NC4=C1C5=CC=CC=C5C=C4)CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



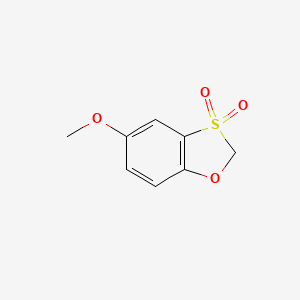
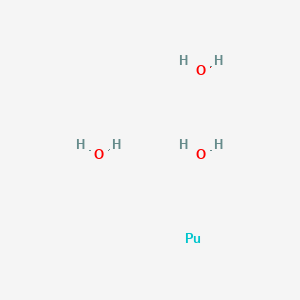
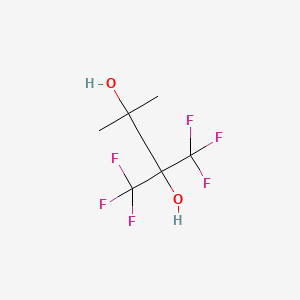
![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
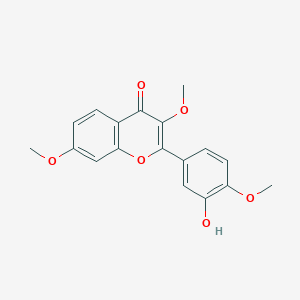
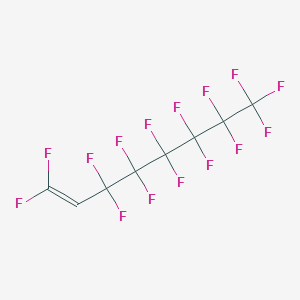
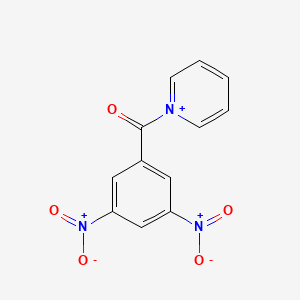
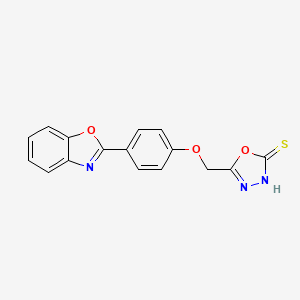

![[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane](/img/structure/B14342422.png)
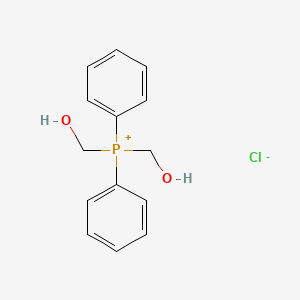

![Phenol, 2,2'-[1,4-butanediylbis(iminomethylene)]bis-](/img/structure/B14342433.png)
